Cas no 2228381-54-0 (1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene)

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene
- 2228381-54-0
- EN300-1784705
-
- インチ: 1S/C13H14O/c1-4-13(8-9-13)11-7-5-6-10(2)12(11)14-3/h1,5-7H,8-9H2,2-3H3
- InChIKey: QZCDYIFKOJSZDI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C)=CC=CC=1C1(C#C)CC1
計算された属性
- せいみつぶんしりょう: 186.104465066g/mol
- どういたいしつりょう: 186.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 9.2Ų
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784705-0.05g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1784705-1g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1784705-5.0g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 5g |
$4309.0 | 2023-05-23 | ||
Enamine | EN300-1784705-10g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1784705-5g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1784705-0.25g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1784705-0.5g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1784705-10.0g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 10g |
$6390.0 | 2023-05-23 | ||
Enamine | EN300-1784705-0.1g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1784705-2.5g |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |
2228381-54-0 | 2.5g |
$2912.0 | 2023-09-19 |
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzeneに関する追加情報
Chemical Profile of 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene (CAS No. 2228381-54-0)
1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2228381-54-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This aromatic heterocyclic molecule features a unique structural framework, combining a benzene ring with ethynyl and cyclopropyl substituents, alongside methoxy and methyl groups. Such structural characteristics not only contribute to its distinct chemical properties but also open up diverse possibilities for its applications in drug discovery and synthetic chemistry.
The molecular structure of 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene consists of a benzene core substituted with a methoxy group at the 2-position and a methyl group at the 3-position. The presence of an ethynyl group (acetylene derivative) at the 1-position introduces reactivity that is highly valuable for further functionalization, while the cyclopropyl ring adds rigidity and influences electronic distribution across the molecule. This combination of functional groups makes it an intriguing candidate for exploring novel pharmacophores, particularly in the development of bioactive compounds.
In recent years, there has been growing interest in aromatic compounds with ethynyl and cyclopropyl moieties due to their potential biological activities. The ethynyl group, being a terminal alkyne, can participate in various chemical reactions such as Sonogashira coupling, which is widely used in pharmaceutical synthesis to construct carbon-carbon bonds. This reactivity allows for the facile introduction of additional functional groups, enabling the creation of more complex molecules with tailored properties. The cyclopropyl ring, on the other hand, is known to enhance metabolic stability and binding affinity in drug candidates by introducing steric hindrance and electronic modulation.
Current research in medicinal chemistry has highlighted the importance of structural diversity in drug design. 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene exemplifies this principle by integrating multiple pharmacologically relevant features into a single molecular entity. Studies have demonstrated that compounds containing both ethynyl and cyclopropyl groups exhibit promising activities against various biological targets, including enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer. The methoxy and methyl substituents further fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, making it more suitable for oral administration or topical application.
The synthesis of 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include palladium-catalyzed cross-coupling reactions for introducing the ethynyl group, followed by selective methylation and demethylation steps to position the methoxy and methyl groups appropriately. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and minimizing hazardous byproducts. These improvements align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
From a computational chemistry perspective, 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, which are crucial for understanding its mechanism of action. Additionally, virtual screening techniques have been employed to identify potential binding pockets on target proteins or enzymes, facilitating the design of analogs with enhanced potency or selectivity. Such computational approaches are indispensable tools in modern drug discovery pipelines.
The pharmacological evaluation of 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene has revealed several interesting properties that warrant further investigation. In vitro assays have shown moderate activity against enzymes such as cyclooxygenase (COX) isoforms, which are key mediators of inflammation. Furthermore, preliminary studies suggest that this compound may interact with receptors involved in pain perception and neurotransmitter release, making it a potential candidate for developing novel analgesics or neuromodulators. However, detailed pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME) profile before moving into clinical trials.
The versatility of 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene extends beyond its direct application as a drug candidate; it also serves as a valuable intermediate for synthesizing more complex derivatives. By modifying specific functional groups or introducing additional moieties through cross-coupling reactions or other transformations, researchers can generate libraries of structurally diverse compounds for high-throughput screening. This approach has been successfully applied in academic laboratories to identify lead compounds with therapeutic potential against challenging diseases such as cancer and autoimmune disorders.
In conclusion,1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene (CAS No. 2228381-54-0) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features combined with its synthetic accessibility make it an ideal scaffold for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic investigations and industrial drug development efforts worldwide.
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